molecular formula C20H16N2 B5194532 4-methyl-N-phenylacridin-9-amine

4-methyl-N-phenylacridin-9-amine

Cat. No.: B5194532
M. Wt: 284.4 g/mol
InChI Key: LMMUAKMOXPUBDN-UHFFFAOYSA-N
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Description

4-methyl-N-phenylacridin-9-amine is a synthetic small molecule belonging to the 9-aminoacridine chemical class. This compound shares a core structural scaffold with pharmacologically active acridines, making it a valuable chemical tool for basic research and drug discovery initiatives across multiple fields. In cancer research, this compound is of interest due to the well-documented anticancer properties of its structural analogs. Acridine derivatives are known to function as DNA intercalators, a mechanism that can disrupt DNA replication and lead to cell cycle arrest and apoptosis in cancer cells . Studies on similar 9-aminoacridine compounds have demonstrated potent activity against various human cancer cell lines, highlighting the potential of this chemical series in oncology research . Emerging research points to a significant application in immunology and immunotherapy. A recent high-throughput screening study identified a group of 9-aminoacridines as potent and selective inhibitors of FoxP3, the master transcription factor in regulatory T cells (Tregs) . Tregs play a key role in suppressing anti-tumor immunity, and small molecules capable of modulating their function offer a promising strategy to boost the body's immune response against cancer . The structural similarity of this compound to these active compounds suggests its potential utility in investigating Treg biology and developing new immunotherapeutic agents. Furthermore, the 9-aminoacridine scaffold has been explored for its potential in neuroscience research, particularly in targeting neurodegenerative prion diseases. Functionalized 9-aminoacridines related to quinacrine have shown antiprion activity in cell models, with structural modifications on the acridine ring and the 9-amino side chain significantly influencing their potency and selectivity . Researchers can utilize this compound as a key intermediate or lead structure for developing novel therapeutic candidates for these conditions. The planar structure of the acridine core enables interaction with various biological targets, and the specific substitution pattern of this compound provides a versatile platform for structure-activity relationship (SAR) studies. Researchers can leverage this compound to explore its physicochemical properties and biochemical mechanisms across these diverse applications. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-methyl-N-phenylacridin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2/c1-14-8-7-12-17-19(14)22-18-13-6-5-11-16(18)20(17)21-15-9-3-2-4-10-15/h2-13H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMUAKMOXPUBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-N-phenylacridin-9-amine typically involves the reaction of N-phenyl-1,2-diaminobenzene with 4-methylbenzaldehyde under acidic conditions. The reaction proceeds through a cyclization process to form the acridine ring system. Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

4-methyl-N-phenylacridin-9-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents such as sodium borohydride. The major products formed from these reactions include quaternary ammonium cations and substituted acridines .

Mechanism of Action

The mechanism of action of 4-methyl-N-phenylacridin-9-amine involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets include DNA and topoisomerase enzymes .

Comparison with Similar Compounds

Comparison with Similar Acridine Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and synthetic yields of 4-methyl-N-phenylacridin-9-amine and related compounds:

Compound Name Substituents (Position) Key Functional Groups Synthetic Yield Key Properties/Applications Reference
This compound Methyl (C4), Phenylamino (C9) -NH-C₆H₅, -CH₃ Not reported DNA intercalation, enzyme inhibition
N-(4-Methoxyphenyl)acridin-9-amine Methoxyphenylamino (C9) -NH-C₆H₄-OCH₃ Not reported Enhanced solubility, photophysical studies
(2-Methoxyacridin-9-yl)-(4-methylbenzyl)-amine Methoxy (C2), 4-Methylbenzylamino (C9) -OCH₃, -CH₂-C₆H₄-CH₃ 12% Dual PDE5/topoisomerase inhibition
9-Amino-4-phenylacridine Phenyl (C4), Amino (C9) -NH₂, -C₆H₅ Not reported Fluorescence, ligand for metal complexes
N-(4-Methyl-3-nitrophenyl)acridin-9-amine Methyl (C4), 3-Nitro-4-methylphenylamino (C9) -NO₂, -CH₃ Not reported Reactivity in electrophilic substitution
Quinacrine derivatives (e.g., ) Chlorine (C6), Methoxy (C2), Piperazinyl -Cl, -OCH₃, -N(CH₂CH₃)₂ Variable Antimalarial, DNA intercalation
Key Observations:
  • Electron-withdrawing groups (e.g., -NO₂ in N-(4-methyl-3-nitrophenyl)acridin-9-amine) reduce electron density, altering reactivity and binding specificity .
  • Synthetic Challenges : Low yields (e.g., 12% for compound 26 in ) suggest steric hindrance or competing side reactions in benzylamine coupling steps .
Enzyme Inhibition
  • This compound : Likely inhibits topoisomerases or phosphodiesterases (PDEs) due to structural similarity to compounds, which show dual PDE5/topoisomerase inhibition .
  • N-(4-Methoxyphenyl)acridin-9-amine : The methoxy group may improve solubility, making it suitable for aqueous-phase biological assays .
  • Quinacrine Derivatives : Chlorine and methoxy groups enhance DNA binding, contributing to antimalarial activity .
Photophysical Properties
  • 9-Amino-4-phenylacridine: Exhibits fluorescence due to extended conjugation from the phenyl group at C4, useful in optical materials .
  • N-(4-Methoxyphenyl)acridin-9-amine : Predicted collision cross-section data () suggests utility in mass spectrometry-based profiling .

Physicochemical Properties

Property This compound N-(4-Methoxyphenyl)acridin-9-amine Quinacrine Derivatives
LogP (Predicted) ~4.5 (highly hydrophobic) ~3.8 (moderate hydrophobicity) ~2.5 (polar due to -Cl/-OCH₃)
Solubility Low in water Moderate in polar solvents High in acidic media
Melting Point Not reported Not reported >200°C (decomposition)

Q & A

Basic: How can the molecular structure of 4-methyl-N-phenylacridin-9-amine be confirmed experimentally?

Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to identify proton environments and carbon frameworks. For example, aromatic protons in the acridine core typically resonate between δ 7.5–9.0 ppm, while methyl groups appear near δ 2.5 ppm .
  • X-Ray Crystallography : Use programs like SHELXL for small-molecule refinement. SHELX is robust for resolving bond lengths (e.g., C–C bonds ~1.39 Å) and angles (e.g., ~120° for aromatic systems) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS; the parent ion (M+H+^+) should align with the molecular formula (C19_{19}H16_{16}N2_2, theoretical m/z 280.13) .

Advanced: What strategies address discrepancies in spectroscopic data during structural elucidation?

Answer:
Discrepancies often arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:

  • Multi-Technique Validation : Cross-validate NMR with IR (e.g., N–H stretches ~3400 cm1^{-1}) and UV-Vis (acridine π→π* transitions ~260–400 nm).
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values. Tools like Gaussian or ORCA can simulate spectra for tautomeric forms .
  • Crystallographic Refinement : Use SHELXL to resolve ambiguities in electron density maps, especially for methyl or phenyl substituents .

Basic: What synthetic routes are effective for preparing this compound?

Answer:
Common routes include:

  • Suzuki-Miyaura Coupling : React 9-chloroacridine derivatives with phenylboronic acids. For example, 2-bromo-9-chloroacridine can couple with phenyl groups under Pd catalysis .
  • Amination of Acridine Intermediates : Substitute halogen atoms (Cl, Br) with amines via Buchwald-Hartwig conditions (e.g., Pd2_2(dba)3_3, Xantphos ligand) .
  • Purification : Use column chromatography (e.g., ethyl acetate/hexane) or recrystallization (yields ~8–15%) .

Advanced: How can regioselectivity challenges in acridine functionalization be managed?

Answer:
Regioselectivity issues (e.g., competing substitutions at C2 vs. C4) require:

  • Directed Metalation : Use directing groups (e.g., –NH2_2) to control lithiation or palladation sites .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., methyl groups) with trimethylsilyl (TMS) protectors during synthesis.
  • Computational Guidance : Predict reactive sites using Fukui indices or molecular electrostatic potential (MEP) maps .

Basic: What are the potential biological applications of this compound?

Answer:
Acridine derivatives are explored for:

  • Topoisomerase Inhibition : Intercalate DNA to disrupt replication (e.g., IC50_{50} values determined via MTT assays) .
  • Anticancer Activity : Evaluate cytotoxicity in cell lines (e.g., HCT-116 colon cancer) and apoptosis induction via flow cytometry .
  • Fluorescent Probes : Utilize acridine’s inherent fluorescence (λem_{em} ~450 nm) for imaging or sensing applications .

Advanced: How can conflicting bioactivity data be resolved in cell-based assays?

Answer:
Conflicting results may stem from assay conditions or cell-line variability. Address by:

  • Dose-Response Optimization : Test a broad concentration range (e.g., 1 nM–100 µM) to identify IC50_{50} trends .
  • Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with orthogonal assays (e.g., caspase-3 activation for apoptosis) .
  • Metabolic Stability Tests : Use liver microsomes to assess compound degradation, which may explain variable activity .

Basic: What analytical methods quantify purity and stability of this compound?

Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm). Purity ≥95% is typical for research-grade compounds .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C expected for acridines).
  • Storage : Store under inert atmosphere (N2_2 or Ar) at –20°C to prevent oxidation .

Advanced: What computational tools predict physicochemical properties of this compound?

Answer:

  • LogP and Solubility : Use ChemAxon or ACD/Labs to estimate partition coefficients (predicted LogP ~3.5) and aqueous solubility.
  • ADME Prediction : SwissADME or pkCSM models can forecast bioavailability and cytochrome P450 interactions .
  • Collision Cross-Section (CCS) : Predict CCS values for ion mobility spectrometry using MOBCAL .

Basic: How is crystallographic data for this compound processed and validated?

Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and integrate reflections with SHELXT .
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen positions. R-factor <0.05 indicates high quality .
  • Validation : Check CIF files with PLATON for symmetry errors or missed solvent molecules .

Advanced: What strategies resolve poor crystal growth for X-ray analysis?

Answer:

  • Solvent Screening : Test polar/non-polar solvent mixtures (e.g., DCM/hexane) via vapor diffusion.
  • Additive Use : Introduce trace ionic liquids (e.g., [BMIM][BF4_4]) to promote nucleation.
  • Microseeding : Transfer microcrystals from unsuccessful trials to new solutions to enhance growth .

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